![molecular formula C14H19NO2 B1461542 2-(2-Ethylpiperidin-1-yl)benzoic acid CAS No. 1095040-61-1](/img/structure/B1461542.png)
2-(2-Ethylpiperidin-1-yl)benzoic acid
Overview
Description
2-(2-Ethylpiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(2-Ethylpiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as COX, inhibiting their activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity . These interactions result in changes in the expression of genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses in vitro and in vivo . The stability and degradation of the compound can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKYCGECVLFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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